molecular formula C10H6F3NO B1303350 5-[4-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-55-7

5-[4-(Trifluoromethyl)phenyl]isoxazole

Cat. No.: B1303350
CAS No.: 387824-55-7
M. Wt: 213.16 g/mol
InChI Key: SJZNMPCYRFZJLA-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Mechanism of Action

Isoxazole derivatives act as anticancer agents through different mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on the immunoregulatory properties of compounds containing the isoxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]isoxazole can be achieved through various methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(Trifluoromethyl)phenyl]isoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZNMPCYRFZJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-[4-(Trifluoromethyl)phenyl]isoxazole as revealed by its crystal structure?

A1: The crystal structure analysis of this compound reveals several key features []:

  • Symmetry: The molecule possesses a mirror plane symmetry, with the isoxazole ring and the para-substituted phenyl ring lying within this plane [].
  • Substituent Orientation: Only two fluorine atoms each from the difluoromethyl and trifluoromethyl groups deviate from the mirror plane [].
  • Crystal Packing: In the crystal lattice, molecules interact through a combination of C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds, resulting in a layered structure parallel to the (001) plane. Furthermore, weak π–π interactions contribute to the formation of a three-dimensional network within the crystal [].

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